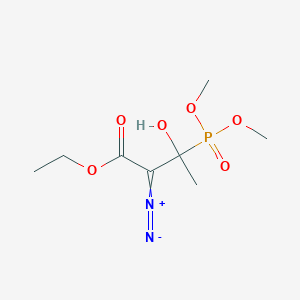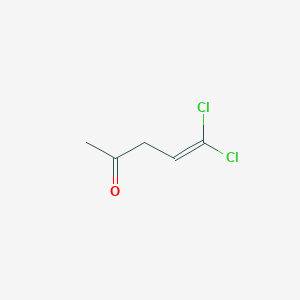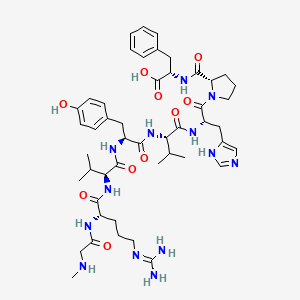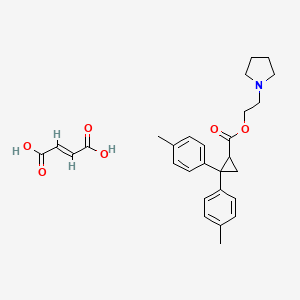
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate is a complex organic compound with a unique structure that includes diazonium, dimethoxyphosphoryl, ethoxy, and hydroxy functional groups
Vorbereitungsmethoden
The synthesis of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate typically involves multiple steps, starting with the preparation of the diazonium salt. The reaction conditions often require a controlled environment with specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology and medicine, it has potential applications in drug development and as a tool for studying biochemical pathways. In industry, it may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can participate in electrophilic substitution reactions, while the dimethoxyphosphoryl group can act as a leaving group in nucleophilic substitution reactions. These interactions can lead to the formation of various products and intermediates, which can further participate in other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate can be compared with other similar compounds, such as 2-Diazonio-3,6-dimethoxybenzoate and 2-Diazonio-3,3,3-trifluoropropanoate . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Eigenschaften
CAS-Nummer |
38083-54-4 |
|---|---|
Molekularformel |
C8H15N2O6P |
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15N2O6P/c1-5-16-7(11)6(10-9)8(2,12)17(13,14-3)15-4/h12H,5H2,1-4H3 |
InChI-Schlüssel |
FATCFOQATHBUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(C)(O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)





![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)


